![molecular formula C22H21FN2O4 B2530142 4-((1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1795364-14-5](/img/structure/B2530142.png)
4-((1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
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Overview
Description
This compound is a synthetic 1, 4-disubstituted piperidine . It has been evaluated for its antiplasmodial activity against chloroquine-sensitive and resistant strains of Plasmodium falciparum . The compound is part of a group of molecules that have been studied due to the emergence of resistance to artemisinins and some of their combinations in chemotherapy of clinical malaria .
Scientific Research Applications
Antimalarial Activity
The emergence of resistance to existing antimalarial drugs necessitates the search for novel compounds. Research has shown that this piperidine derivative demonstrates potent antimalarial activity against both chloroquine-sensitive (3D7) and resistant (Dd2) strains of Plasmodium falciparum . Specifically, several analogues of this compound exhibit high selectivity for the parasite, making them promising candidates for further exploration.
Oxazoloquinolones Synthesis
The compound’s structure contains a 4-hydroxy-2-quinolone moiety. Researchers have investigated the synthesis of oxazoloquinolones using similar quinolone derivatives. These regioisomeric oxazoloquinolones have potential applications in medicinal chemistry and drug development .
Regulation of Leptin Expression
N-(1-(4-(3-(2-chloroethyl)ureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide, a related analogue, has been found to regulate leptin expression in 3T3-L1 adipocytes. Leptin plays a crucial role in energy balance and metabolism, making this finding relevant to obesity and related metabolic disorders .
Future Directions
properties
IUPAC Name |
4-[1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperidin-4-yl]oxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O4/c1-14-10-19(12-21(26)28-14)29-18-6-8-25(9-7-18)22(27)20-11-16(13-24-20)15-2-4-17(23)5-3-15/h2-5,10-13,18,24H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNXNCCHPBPTNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one |
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